(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal
Description
(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal is an α,β-unsaturated aldehyde characterized by a methyl group at the α-position (C2) and a 3-(trifluoromethyl)phenyl substituent at the β-position (C3) in the E-configuration. Its molecular formula is C₁₁H₉F₃O, with a molecular weight of 214.18 g/mol . The compound is identified by CAS number 1563417-75-3 and synonyms such as (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde and trans-m-trifluoromethylcinnamaldehyde .
Key properties include:
- XLogP3: 3.1 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors: 4 (oxygen and fluorine atoms)
- Rotatable Bonds: 2 (allowing conformational flexibility) .
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the α,β-unsaturated aldehyde system. This reactivity makes the compound valuable in organic synthesis, particularly in Michael additions or as a precursor for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-7H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCVXLZDSBENM-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal typically involves the introduction of the trifluoromethyl group into the phenyl ring, followed by the formation of the prop-2-enal moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base to introduce the trifluoromethyl group. The subsequent steps involve the formation of the prop-2-enal moiety through aldol condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups in enhancing biological activity against cancer cells. The trifluoromethyl group is known to increase lipophilicity, which can improve the compound's ability to penetrate biological membranes, thereby enhancing its efficacy as an anticancer agent. For example, derivatives of (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal have shown promising results in inhibiting the proliferation of certain cancer cell lines, making them candidates for further development in cancer therapeutics .
1.2 Drug Development
The incorporation of trifluoromethyl groups into drug molecules has been linked to improved pharmacokinetic properties. A review of FDA-approved drugs containing trifluoromethyl groups indicates that this modification often leads to enhanced potency and selectivity for biological targets. The compound's structure suggests it could serve as a scaffold for developing new drugs aimed at various therapeutic targets, particularly in the treatment of diseases where existing therapies are inadequate .
Agrochemicals
2.1 Pesticide Development
The unique properties of this compound make it a candidate for use in agrochemical formulations. The trifluoromethyl group can enhance the stability and effectiveness of pesticide molecules. Research indicates that compounds with similar structures exhibit increased efficacy against pests and pathogens, suggesting that this compound could be explored as a potential pesticide or herbicide .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal and chemical stability. The trifluoromethyl group contributes to the overall robustness of polymer chains, making them suitable for applications in harsh environments or where chemical resistance is required .
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogs.
Key Findings and Implications
Meta-CF₃ provides balanced electronic effects (electron-withdrawing) and conjugation, whereas ortho-CF₃ introduces steric clashes .
Reactivity Trends :
- Aldehydes with -CF₃ groups exhibit higher electrophilicity than fluorine-substituted analogs, favoring reactions like cycloadditions .
Applications :
- The target compound is tailored for specialized synthesis, while simpler analogs (e.g., para-CF₃) are used in bulk applications .
Biological Activity
(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal, a member of the α,β-unsaturated aldehydes, has garnered attention due to its significant biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and electrophilic character, making it a candidate for various medicinal applications.
- Molecular Formula : C₁₁H₉F₃O
- Molecular Weight : 214.18 g/mol
- Structure : The compound consists of a conjugated double bond system with an aldehyde functional group.
The biological activity of this compound is primarily attributed to its interaction with biological molecules. The trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions of proteins and enzymes, influencing their activity. Additionally, the aldehyde functional group can form covalent bonds with nucleophilic residues in proteins, further modulating their functions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, indicating its use as an anticancer agent.
- Antimicrobial Properties : Similar compounds have been noted for their antimicrobial activities, suggesting that this compound may also possess such properties.
- Enzymatic Inhibition : Interaction studies have revealed that this compound can inhibit specific enzymes involved in disease pathways .
Case Studies and Research Findings
- Cell Line Studies :
- Mechanistic Insights :
-
Comparative Analysis :
- A comparative study with structurally similar compounds revealed that the presence of the trifluoromethyl group significantly enhances both lipophilicity and metabolic stability, leading to improved biological activity.
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | α,β-unsaturated aldehyde | Trifluoromethyl substitution | Antiproliferative, antimicrobial |
| (E)-3-(4-chlorophenyl)prop-2-enal | Lacks trifluoromethyl group | Chlorine substituent | Moderate activity |
| 4-Trifluoromethylcinnamaldehyde | Similar aldehyde functionality | Different substitution pattern | Variable activity |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing (E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal?
- Answer : Microwave-assisted synthesis is a robust method for preparing α,β-unsaturated carbonyl analogs like this compound. Key steps include:
- Reagent selection : Use 3-(trifluoromethyl)benzaldehyde and methyl vinyl ketone in a Claisen-Schmidt condensation.
- Catalyst : Base catalysts (e.g., NaOH or KOH) in ethanol or aqueous media for aldol condensation.
- Reaction optimization : Microwave irradiation (100–150°C, 10–30 min) improves yield and reduces side reactions compared to conventional heating .
- Data Table :
| Method | Yield (%) | Time | Conditions |
|---|---|---|---|
| Conventional | 45–55 | 6–8 h | Reflux in ethanol/NaOH |
| Microwave | 70–85 | 20 min | 120°C, 150 W |
Q. How is the compound characterized to confirm its (E)-isomer configuration?
- Answer : Use a combination of:
- NMR spectroscopy : JH,H coupling constants (~16 Hz for trans double bonds) in <sup>1</sup>H NMR.
- IR spectroscopy : Stretching vibrations at ~1680 cm<sup>-1</sup> (C=O) and ~1620 cm<sup>-1</sup> (C=C).
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry via crystallographic data .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Answer : Follow standardized protocols:
- MIC/MBC assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using broth microdilution (CLSI guidelines).
- Antifungal activity : Disk diffusion assays against Candida albicans.
- Reference compounds : Compare with ciprofloxacin (antibacterial) and fluconazole (antifungal) .
Q. How can researchers assess its environmental impact, such as algal toxicity?
- Answer : Use Chlorella vulgaris suspensions to measure chlorophyll content reduction (UV-Vis at 663 nm) after 72-hour exposure. EC50 values quantify inhibitory effects .
Advanced Research Questions
Q. How can crystallographic data resolve hydrogen-bonding patterns influencing stability?
- Answer : Apply graph set analysis (Etter’s formalism) to categorize intermolecular interactions:
- Motifs : Identify D(n)-A(n) patterns (e.g., C=O···H–N chains) from X-ray data.
- Software : SHELX utilities (SHELXPRO, SHELXL) generate hydrogen-bond tables and visualize packing diagrams .
Q. What strategies address contradictory bioactivity data across studies?
- Answer : Systematic re-evaluation using:
- Structural analogs : Compare MIC values of derivatives (e.g., trifluoromethyl vs. nitro substituents).
- Assay standardization : Control pH, temperature, and solvent (DMSO ≤1% v/v).
- Statistical validation : Use ANOVA to assess variability between replicates .
Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?
- Answer : Modify substituents and evaluate cytotoxicity:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., –CF3, –NO2) at the phenyl ring.
- In vitro testing : MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Reference data : IC50 values for 1-[3-(trifluoromethyl)phenyl]urea analogs range from 2.3–44.5 µM .
Q. What advanced spectroscopic techniques validate electronic properties for reactivity prediction?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
